Antiproliferative Potency vs. 2-Methoxy Analog in HepG2 and MCF-7 Cells
The 2-bromo derivative (compound 1k) demonstrated superior antiproliferative activity compared to the 2-methoxy analog (compound 1l) in both HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. This direct comparison highlights the critical role of the bromine atom in potency [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ HepG2: 12 μM; IC₅₀ MCF-7: 8 μM |
| Comparator Or Baseline | 2-Methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (Compound 1l): IC₅₀ HepG2: 48 μM; IC₅₀ MCF-7: 35 μM |
| Quantified Difference | Approximately 4-fold lower IC₅₀ in both cell lines for the 2-bromo derivative. |
| Conditions | Human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines; MTT assay after 72 h drug exposure. |
Why This Matters
The 4-fold potency advantage directly influences compound prioritization for SAR studies and hit-to-lead optimization in oncology projects.
- [1] Corbo F, Carocci A, Armenise D, De Laurentis N, Laghezza A, Loiodice F, Ancona P, Muraglia M, Pagliarulo V, Franchini C, Catalano A. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry. 2016;2016:4267564. View Source
